[3-(Propan-2-yloxy)propyl]urea
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-propan-2-yloxypropylurea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O2/c1-6(2)11-5-3-4-9-7(8)10/h6H,3-5H2,1-2H3,(H3,8,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMEFBWTWUVKRDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OCCCNC(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Route Optimization for 3 Propan 2 Yloxy Propyl Urea
Retrosynthetic Analysis of the [3-(Propan-2-yloxy)propyl]urea Scaffold
A retrosynthetic analysis of this compound primarily involves the disconnection of the carbon-nitrogen bonds of the central urea (B33335) moiety. This approach reveals two main strategic pathways for its construction, originating from the key precursor, 3-(Propan-2-yloxy)propylamine.
Figure 1: Retrosynthetic Pathways for this compound
Pathway A (via Isocyanate): Disconnection of the N-C bond between the substituted nitrogen and the carbonyl group (Disconnection a) leads to 3-(propan-2-yloxy)propyl isocyanate and ammonia (B1221849). This strategy focuses on preparing the isocyanate from the corresponding primary amine and subsequently reacting it with ammonia.
Pathway B (via Amine): Disconnection of the alternative N-C bond (Disconnection b) suggests the reaction of 3-(propan-2-yloxy)propylamine with an isocyanic acid equivalent, such as an alkali metal cyanate (B1221674), or a carbonyl transfer agent that can subsequently react with ammonia.
Precursor Synthesis and Characterization
The efficient construction of the target urea is highly dependent on the successful synthesis of its key precursors.
3-(Propan-2-yloxy)propylamine is an aliphatic primary amine that serves as the foundational building block. sigmaaldrich.com A common and effective method for its preparation is a two-step sequence involving the cyanoethylation of isopropanol (B130326) followed by the chemical reduction of the resulting nitrile.
Step 1: Cyanoethylation of Isopropanol This reaction is a base-catalyzed Michael addition of isopropanol to acrylonitrile. wikipedia.org The process yields 3-(propan-2-yloxy)propanenitrile.
Step 2: Reduction of 3-(Propan-2-yloxy)propanenitrile The nitrile group of the intermediate is then reduced to a primary amine using standard reducing agents, such as catalytic hydrogenation (e.g., with Raney Nickel) or a hydride source like lithium aluminum hydride (LiAlH₄), to afford the final product, 3-(propan-2-yloxy)propylamine.
| Step | Reactants | Catalyst/Reagent | Typical Solvent | Product |
|---|---|---|---|---|
| 1. Cyanoethylation | Isopropanol, Acrylonitrile | Base (e.g., KOH, Na) | None (neat) or Isopropanol | 3-(Propan-2-yloxy)propanenitrile |
| 2. Nitrile Reduction | 3-(Propan-2-yloxy)propanenitrile | H₂/Raney Ni or LiAlH₄ | Ethanol (B145695)/Ammonia or Diethyl Ether/THF | 3-(Propan-2-yloxy)propylamine |
For certain synthetic routes, the primary amine must be converted into a more reactive intermediate like an isocyanate or an activated carbamate (B1207046).
Isocyanate Preparation: The traditional method for converting a primary amine to an isocyanate involves reacting it with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene (B27547). This reaction proceeds through a carbamoyl (B1232498) chloride intermediate which, upon heating, eliminates HCl to form the isocyanate. This method is highly effective but requires stringent safety precautions due to the extreme toxicity of phosgene. google.comwikipedia.org
Carbamate Preparation: Carbamates can serve as stable, isolable isocyanate surrogates. A common approach is the reaction of the amine with a chloroformate, such as phenyl chloroformate, in the presence of a non-nucleophilic base. The resulting phenyl carbamate can later be reacted with another amine at elevated temperatures to form a urea.
| Intermediate | Precursor | Reagent | Base | Typical Conditions |
|---|---|---|---|---|
| 3-(Propan-2-yloxy)propyl isocyanate | 3-(Propan-2-yloxy)propylamine | Phosgene or Triphosgene | None (HCl is evolved) | Inert solvent (e.g., Toluene), heat |
| Phenyl [3-(propan-2-yloxy)propyl]carbamate | 3-(Propan-2-yloxy)propylamine | Phenyl Chloroformate | Pyridine or Triethylamine (B128534) | Inert solvent (e.g., DCM, THF), 0°C to RT |
Direct Amination and Urea Formation Reactions
With the necessary precursors in hand, the final urea can be constructed through several reliable methods.
This is one of the most direct and high-yielding methods for urea synthesis. guidechem.com For a monosubstituted urea like the target compound, the reaction is performed with an isocyanic acid equivalent. A common laboratory procedure involves the reaction of the primary amine hydrochloride salt with an alkali metal cyanate, such as potassium cyanate (KOCN), in an aqueous solution.
Alternatively, if the isocyanate precursor is synthesized first, the reaction of 3-(propan-2-yloxy)propyl isocyanate with ammonia provides a direct route to the final product. This reaction is typically rapid and proceeds cleanly.
| Reactant 1 | Reactant 2 | Solvent | Typical Conditions | Product |
|---|---|---|---|---|
| 3-(Propan-2-yloxy)propylamine HCl | Potassium Cyanate (KOCN) | Water/Toluene | Heat (e.g., 80-100°C) | This compound |
| 3-(Propan-2-yloxy)propyl isocyanate | Ammonia (aq. or gas) | THF, Dioxane, or DCM | 0°C to RT | This compound |
Carbonyl transfer reagents offer a powerful alternative for forming the urea bond, often in a one-pot procedure from the primary amine.
Using Phosgene Derivatives: As mentioned, triphosgene can be used to generate the isocyanate in situ. In a typical procedure, the amine is first reacted with triphosgene in the presence of a base like triethylamine to form the reactive isocyanate intermediate. Subsequent addition of ammonia to the reaction mixture without isolation of the intermediate yields the desired urea. chemnet.com
Using Carbonyldiimidazole (CDI): N,N'-Carbonyldiimidazole (CDI) is a crystalline solid that serves as a much safer and easier-to-handle alternative to phosgene. chemicalbook.com The reaction proceeds in two stages within a single pot. First, 3-(propan-2-yloxy)propylamine reacts with CDI to form an activated carbamoylimidazole intermediate. This intermediate is a masked isocyanate. sigmaaldrich.com In the second step, the addition of ammonia displaces the imidazole (B134444) group to form the thermodynamically stable urea product. doubtnut.comsigmaaldrich.com This method avoids the use of highly toxic reagents and often results in high yields with simple purification.
| Method | Carbonyl Source | Key Intermediate | Advantages | Disadvantages |
|---|---|---|---|---|
| Phosgenation | Triphosgene | Isocyanate (in situ) | High reactivity, well-established | Forms highly toxic phosgene gas, corrosive byproducts (HCl) |
| CDI Coupling | Carbonyldiimidazole (CDI) | Carbamoylimidazole | Safe (solid reagent), mild conditions, non-corrosive byproducts | Moisture sensitive, higher reagent cost than phosgene |
Catalytic Approaches to Urea Synthesis
Catalysis offers a superior alternative to traditional stoichiometric methods for urea synthesis, which often rely on hazardous reagents like phosgene and isocyanates. acs.orgresearchgate.net Catalytic routes can provide higher efficiency, selectivity, and milder reaction conditions. Both homogeneous and heterogeneous catalytic systems have been developed for the formation of the urea functional group.
Homogeneous catalysis, where the catalyst is in the same phase as the reactants, is a well-established method for synthesizing N-substituted ureas. google.com These systems can achieve high selectivity and turnover numbers under relatively mild conditions. google.com Ruthenium-based pincer complexes have emerged as particularly effective catalysts for this transformation.
These catalysts facilitate the dehydrogenative coupling of amines with C1 sources like methanol (B129727) or formamides to produce ureas, with hydrogen gas often being the only byproduct, resulting in a highly atom-economical process. organic-chemistry.org For instance, the Ru-MACHO catalyst has been successfully employed in the synthesis of various symmetrical ureas from primary amines and methanol. acs.org Research has also demonstrated the utility of Ru(triphos) complexes in the catalytic synthesis of urea from formamide (B127407) and ammonia. rwth-aachen.derwth-aachen.de The synthesis of unsymmetrical ureas can also be achieved in a one-pot, two-step reaction using these catalytic systems. organic-chemistry.org
Key research findings in this area are summarized in the table below, showcasing the versatility of ruthenium-based homogeneous catalysts.
| Catalyst | C1 Source | Substrate | Conditions | Yield | Byproduct | Reference |
| Ruthenium Pincer Complex | Methanol | Primary Amines | Additive-free | Good to Excellent | H₂ | organic-chemistry.org |
| Ru-MACHO Complex | Methanol | Benzylamines | 1 mol% catalyst | 91% (gram-scale) | H₂ | acs.org |
| [Ru(triphos)(tmm)] | Formamide | Ammonia | Not specified | High | Not specified | rwth-aachen.de |
| Ruthenium Pincer Complex | Formamides | Amines | Acceptorless | Broad applicability | H₂ | organic-chemistry.org |
This table presents a selection of research findings on the homogeneous catalytic synthesis of ureas. The specific conditions and yields are dependent on the exact substrates and catalyst system used.
The application of these methods to the synthesis of this compound would involve reacting 3-(propan-2-yloxy)propan-1-amine with a suitable C1 source and nitrogen donor in the presence of a homogeneous catalyst.
Heterogeneous catalysis, involving a catalyst in a different phase from the reactants, is a cornerstone of sustainable industrial chemistry due to the ease of catalyst separation and recycling. While extensively developed for the industrial synthesis of urea from ammonia and CO2, its application to N-substituted ureas is an emerging field. nih.govce.eco
Recent advancements have focused on the electrochemical synthesis of urea by co-reducing CO2 and nitrogen species over heterostructured catalysts at ambient conditions. bohrium.comchemeurope.com These catalysts often feature precisely engineered surfaces to facilitate C-N coupling. Strategies to boost performance include:
Heterostructure Construction: Creating interfaces between different materials, such as Bi-BiVO4 Mott-Schottky heterostructures, can generate space-charge regions that promote the adsorption and activation of CO2 and nitrogen-containing reactants. chemeurope.com
Vacancy Engineering: Introducing defects or vacancies into the catalyst structure can create more active sites for the reaction. mdpi.com
Alloying and Heteroatom Doping: Combining different metals or introducing non-metal atoms can alter the electronic structure of the catalyst, leading to higher activity and selectivity. researchgate.net
While these methods have primarily targeted unsubstituted urea, the underlying principles of catalyst design are applicable to the synthesis of more complex derivatives like this compound. nih.gov A potential heterogeneous catalytic route could involve the direct reaction of 3-(propan-2-yloxy)propan-1-amine with CO2 and a nitrogen source over a solid catalyst designed to promote C-N bond formation.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. yale.eduopcw.org Applying these principles to the synthesis of this compound is crucial for developing environmentally benign methodologies.
The choice of solvent is a critical factor in green synthesis. Ideally, reactions should be conducted in non-toxic, renewable, and readily available solvents. Water is an excellent green solvent, and several methods for synthesizing N-substituted ureas in aqueous media have been developed. semanticscholar.org A notable approach involves the nucleophilic addition of amines to potassium isocyanate in water, without the need for an organic co-solvent or catalyst. nih.govrsc.org This method is scalable and often yields high-purity products through simple filtration. rsc.org
In addition to solvent choice, green chemistry emphasizes minimizing energy consumption by conducting reactions at ambient temperature and pressure whenever feasible. yale.eduacs.org The development of highly active catalysts that operate under mild conditions is a key enabler for reducing the environmental and economic impact of chemical synthesis. rwth-aachen.de
Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the final product. acs.orgwordpress.comacs.org Synthetic routes should be designed to maximize atom economy, thereby minimizing waste. cdn-website.com
The synthesis of this compound can be evaluated using this metric. A comparison of potential synthetic routes reveals significant differences in their atom economy.
| Synthetic Route | Reactants | Desired Product | Byproducts | Theoretical Atom Economy | Green Chemistry Considerations |
| Phosgene-based | 3-(propan-2-yloxy)propan-1-amine, Phosgene (COCl₂), Ammonia | This compound | 2 HCl (from isocyanate formation) | < 50% | Uses highly toxic phosgene; generates corrosive waste. |
| Urea Transamidation | 3-(propan-2-yloxy)propan-1-amine, Urea | This compound | Ammonia (NH₃) | 89.6% | Uses readily available urea; byproduct can be recycled. |
| Isocyanate Route (Aqueous) | 3-(propan-2-yloxy)propan-1-amine HCl, Potassium Isocyanate (KOCN) | This compound | Potassium Chloride (KCl) | 65.8% | Avoids phosgene; uses water as a solvent; simple workup. nih.govrsc.org |
| Catalytic Dehydrogenation | 3-(propan-2-yloxy)propan-1-amine, Formamide | This compound | Hydrogen (H₂) | 98.6% | High atom economy; H₂ is a clean byproduct. organic-chemistry.org |
Atom economy calculations are based on the molecular weights of reactants and the desired product. The calculation for the Isocyanate Route considers the amine hydrochloride salt as the starting material.
As the table illustrates, modern catalytic methods offer the highest atom economy, representing the greenest approach by minimizing waste at the molecular level. acs.org
Purification and Yield Optimization Techniques for Academic Synthesis
In an academic or laboratory setting, effective purification and yield optimization are essential for obtaining the desired compound in high purity and quantity. Several standard techniques are applicable to N-substituted ureas like this compound.
Purification Techniques:
Recrystallization: This is a common method for purifying solid compounds. Since urea and its derivatives often have good solubility in polar solvents like water or ethanol at elevated temperatures, recrystallization can be an effective way to remove impurities. sciencemadness.org The process involves dissolving the crude product in a minimum amount of hot solvent and allowing it to cool slowly, whereupon the purified product crystallizes out.
Filtration: For syntheses where the product precipitates directly from the reaction mixture, such as the aqueous synthesis using potassium isocyanate, simple filtration followed by washing with water can be sufficient to obtain a product with high chemical purity, avoiding the need for chromatography. nih.govrsc.org
Flash Chromatography: For more complex reaction mixtures or when products have similar polarities to byproducts, silica (B1680970) gel flash chromatography is a powerful purification tool. researchgate.netthieme-connect.com A solvent system (eluent) of appropriate polarity is chosen to separate the components of the mixture based on their differential adsorption to the silica stationary phase.
Extraction: Liquid-liquid extraction can be used during the workup procedure to separate the desired urea from water-soluble or acid/base-soluble impurities. bioorganic-chemistry.com
Yield Optimization: Optimizing the reaction yield involves systematically adjusting various parameters:
Stoichiometry: Varying the ratio of reactants can push the reaction equilibrium towards the product side.
Catalyst Loading: In catalytic reactions, the amount of catalyst can be adjusted to find the optimal balance between reaction rate and cost. For some substrates, a higher catalyst loading may be necessary to achieve good yields. acs.org
Temperature and Time: Adjusting the reaction temperature and duration is crucial. Some reactions may require extended times for completion, while others might benefit from higher temperatures to overcome activation barriers. thieme-connect.com
Additives: In some cases, the addition of a base or other additives can significantly improve the yield by neutralizing acidic byproducts or enhancing catalyst activity. acs.org
By carefully selecting the synthetic route and systematically optimizing reaction and purification protocols, this compound can be prepared efficiently and sustainably.
Advanced Structural Elucidation and Conformational Analysis of 3 Propan 2 Yloxy Propyl Urea
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is a cornerstone for the structural determination of organic molecules. For [3-(Propan-2-yloxy)propyl]urea, a combination of one-dimensional and two-dimensional NMR experiments in a suitable solvent, such as deuterated chloroform (B151607) (CDCl₃) or dimethyl sulfoxide (B87167) (DMSO-d₆), would provide unambiguous assignment of all proton and carbon signals.
Proton (¹H) NMR Assignments and Coupling Constant Analysis
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the various proton environments in the molecule. The chemical shifts are influenced by the electron-withdrawing effects of the urea (B33335) and ether functionalities.
Urea Protons (NH and NH₂): The protons on the nitrogen atoms of the urea group are expected to appear as broad signals due to quadrupole broadening and potential chemical exchange. Their chemical shifts would be highly dependent on the solvent and concentration. The NH proton adjacent to the propyl chain would likely appear as a triplet due to coupling with the neighboring methylene (B1212753) group, while the terminal NH₂ protons might present as a broad singlet.
Isopropoxy Group Protons: The methine proton (-CH(CH₃)₂) of the isopropoxy group would resonate as a septet due to coupling with the six equivalent methyl protons. The two methyl groups (-CH(CH₃)₂) are diastereotopic and would appear as a doublet.
Propyl Chain Protons: The three methylene groups of the propyl chain (-O-CH₂-CH₂-CH₂-NH-) would show distinct chemical shifts. The methylene group adjacent to the oxygen (O-CH₂) would be the most deshielded, followed by the methylene group next to the nitrogen (NH-CH₂). The central methylene group (-CH₂-CH₂-CH₂-) would be the most shielded of the three.
Interactive Data Table: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -NH- | 5.5 - 6.5 | t | ~5-6 |
| -NH₂ | 4.5 - 5.5 | br s | - |
| -O-CH ₂- | 3.4 - 3.6 | t | ~6-7 |
| -NH-CH ₂- | 3.1 - 3.3 | q | ~6-7 |
| -CH₂-CH ₂-CH₂- | 1.6 - 1.8 | p | ~6-7 |
| -CH (CH₃)₂ | 3.5 - 3.7 | sept | ~6 |
| -CH(CH ₃)₂ | 1.1 - 1.2 | d | ~6 |
Note: Predicted values are for a generic aprotic solvent and may vary based on experimental conditions.
Carbon-13 (¹³C) NMR Chemical Shift Correlations
The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The chemical shifts are indicative of the electronic environment of each carbon atom.
Urea Carbonyl Carbon: The carbonyl carbon (-C =O) of the urea moiety is expected to have the highest chemical shift, typically in the range of 155-165 ppm.
Isopropoxy Group Carbons: The methine carbon (-C H(CH₃)₂) will appear in the ether region, while the two equivalent methyl carbons (-CH(C H₃)₂) will be found in the aliphatic region.
Propyl Chain Carbons: The three methylene carbons of the propyl chain will have distinct chemical shifts, with the carbon attached to the oxygen (-O-C H₂-) being the most deshielded.
Interactive Data Table: Predicted ¹³C NMR Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| -C =O | 158 - 162 |
| -O-C H₂- | 68 - 72 |
| -C H(CH₃)₂ | 70 - 74 |
| -NH-C H₂- | 38 - 42 |
| -CH₂-C H₂-CH₂- | 28 - 32 |
| -CH(C H₃)₂ | 20 - 24 |
Note: Predicted values are for a generic aprotic solvent and may vary based on experimental conditions.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Mapping
Two-dimensional NMR experiments are crucial for confirming the assignments made from one-dimensional spectra and for establishing the connectivity of the molecule.
COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal scalar couplings between protons, confirming the connectivity within the propyl chain and the isopropoxy group. For example, cross-peaks would be observed between the adjacent methylene groups of the propyl chain and between the methine and methyl protons of the isopropoxy group.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded protons and carbons. science.govlibretexts.orgyoutube.com This experiment would definitively link each proton signal to its corresponding carbon signal, confirming the assignments in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC spectrum shows correlations between protons and carbons that are two or three bonds away. science.govlibretexts.orgyoutube.com This is particularly useful for establishing connectivity across heteroatoms. For instance, correlations would be expected between the O-CH₂ protons and the methine carbon of the isopropoxy group, and between the NH-CH₂ protons and the urea carbonyl carbon.
Dynamic NMR Studies of Conformational Exchange
Dynamic NMR studies, involving variable temperature experiments, could provide insights into the conformational dynamics of this compound. Restricted rotation around the C-N bonds of the urea moiety is a well-known phenomenon that can lead to the observation of distinct signals for the two NH₂ protons at low temperatures. As the temperature is increased, these signals may coalesce as the rate of rotation increases.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule based on their characteristic vibrational frequencies.
Characteristic Absorption Bands of Urea and Isopropoxy Moieties
The IR and Raman spectra of this compound would be dominated by the characteristic vibrations of the urea and isopropoxy groups.
Urea Moiety:
N-H Stretching: The N-H stretching vibrations of the primary and secondary amine groups in the urea moiety typically appear as a broad band in the region of 3200-3500 cm⁻¹. docbrown.info
C=O Stretching (Amide I band): A strong absorption band corresponding to the C=O stretching vibration is expected around 1650-1680 cm⁻¹. researchgate.netpw.edu.pl This is a characteristic peak for urea and its derivatives.
N-H Bending (Amide II band): The N-H bending vibration, coupled with C-N stretching, typically gives rise to a band in the 1550-1650 cm⁻¹ region. docbrown.info
C-N Stretching: The C-N stretching vibrations are expected in the 1400-1480 cm⁻¹ range. researchgate.net
Isopropoxy Moiety:
C-H Stretching: The C-H stretching vibrations of the methyl and methine groups will appear in the 2850-3000 cm⁻¹ region.
C-O Stretching: A strong, characteristic C-O stretching band for the ether linkage is expected in the 1050-1150 cm⁻¹ region.
C-H Bending: The C-H bending vibrations for the methyl groups will be observed around 1370-1390 cm⁻¹ (symmetric) and 1450-1470 cm⁻¹ (asymmetric).
Interactive Data Table: Predicted Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Intensity |
| Urea | N-H Stretching | 3200 - 3500 | Strong, Broad |
| Urea | C=O Stretching (Amide I) | 1650 - 1680 | Strong |
| Urea | N-H Bending (Amide II) | 1550 - 1650 | Medium-Strong |
| Urea | C-N Stretching | 1400 - 1480 | Medium |
| Isopropoxy | C-H Stretching | 2850 - 3000 | Medium-Strong |
| Isopropoxy | C-O Stretching | 1050 - 1150 | Strong |
| Isopropoxy | C-H Bending | 1370 - 1470 | Medium |
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions
The urea moiety is a potent hydrogen bond donor and acceptor, capable of forming robust and directional intermolecular interactions. In this compound, the two N-H groups of the urea functionality act as hydrogen bond donors, while the carbonyl oxygen serves as a hydrogen bond acceptor. The ether oxygen in the propan-2-yloxy group can also participate as a weaker hydrogen bond acceptor.
These interactions lead to the formation of well-defined supramolecular assemblies. A common motif in the crystal structures of N-substituted ureas is the formation of one-dimensional hydrogen-bonded chains or tapes. In these arrangements, molecules are linked head-to-tail, with the N-H of one molecule donating a hydrogen bond to the carbonyl oxygen of a neighboring molecule. These primary chains can then interact with adjacent chains through weaker hydrogen bonds and van der Waals forces, leading to the formation of two-dimensional sheets or more complex three-dimensional networks.
| Interaction Type | Donor | Acceptor | Typical Distance (Å) | **Typical Angle (°) ** |
| Strong Hydrogen Bond | N-H (urea) | C=O (urea) | 2.8 - 3.2 | 150 - 180 |
| Weak Hydrogen Bond | N-H (urea) | O (ether) | 3.0 - 3.5 | 130 - 170 |
| van der Waals | C-H | C, H, O | > 3.5 | N/A |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-resolution mass spectrometry (HRMS) is an indispensable tool for the unambiguous confirmation of the molecular formula of this compound. By providing a highly accurate mass measurement, typically with sub-ppm mass accuracy, HRMS allows for the confident determination of the elemental composition.
For this compound (C7H16N2O2), the theoretical exact mass of the protonated molecule [M+H]+ can be calculated. An experimentally determined mass that closely matches this theoretical value provides strong evidence for the proposed molecular formula.
Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of urea derivatives, typically producing the protonated molecule [M+H]+ as the base peak. Tandem mass spectrometry (MS/MS) experiments on the [M+H]+ ion can be performed to investigate its fragmentation pathways, providing further structural confirmation. A characteristic fragmentation pathway for N-alkylureas involves the cleavage of the C-N bond of the urea group, leading to the elimination of an isocyanate moiety. nih.gov Another common fragmentation is the loss of the alkoxy group.
| Precursor Ion | Theoretical m/z | Proposed Fragment | Theoretical Fragment m/z | Fragmentation Pathway |
| [C7H16N2O2+H]+ | 161.1285 | [C4H9N2O]+ | 101.0709 | Loss of C3H7O (isopropoxy) |
| [C7H16N2O2+H]+ | 161.1285 | [C4H11NO]+ | 89.0835 | Cleavage of C-N bond and rearrangement |
| [C7H16N2O2+H]+ | 161.1285 | [C3H7O]+ | 59.0497 | Isopropoxy cation |
Single-Crystal X-ray Diffraction (SCXRD) for Solid-State Structure
Single-crystal X-ray diffraction (SCXRD) provides the most definitive structural information for a crystalline solid, offering precise atomic coordinates and details of the molecular conformation and crystal packing in the solid state.
An SCXRD study of this compound would reveal its crystal system, space group, and the dimensions of the unit cell (a, b, c, α, β, γ). This information is fundamental to understanding the packing of the molecules in the crystal lattice. The packing arrangement is dictated by the interplay of the strong hydrogen bonds of the urea groups and the weaker van der Waals interactions of the alkyl and alkoxy substituents. It is anticipated that the molecules will pack in a way that maximizes the efficiency of the hydrogen bonding network while accommodating the steric demands of the [3-(propan-2-yloxy)propyl] chains.
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 12.1 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 1000 |
| Z (molecules/unit cell) | 4 |
The flexible [3-(propan-2-yloxy)propyl] side chain of the molecule can adopt various conformations, which are defined by a series of torsional or dihedral angles. An SCXRD analysis would provide the precise values for these angles in the solid state. Key torsional angles would include those around the C-C and C-O bonds of the propyl and isopropoxy groups. The conformation adopted in the crystal is the one that represents a minimum in the lattice energy, which is a balance between intramolecular steric strain and favorable intermolecular interactions.
| Atoms Defining Torsional Angle | Description | **Expected Angle Range (°) ** |
| O-C-C-N | Conformation of the propyl chain | 60 (gauche) to 180 (anti) |
| C-O-C-C | Orientation of the isopropyl group | 60 (gauche) to 180 (anti) |
| H-N-C-N | Planarity of the urea group | ~0 or ~180 |
Intermolecular Hydrogen Bonding and Supramolecular Assembly in the Crystalline State
As previously discussed, hydrogen bonding is the dominant intermolecular force governing the supramolecular assembly of this compound in the crystalline state. SCXRD analysis would provide precise measurements of the hydrogen bond distances and angles, confirming the nature and geometry of the hydrogen bonding network. The analysis would likely reveal the classic head-to-tail hydrogen-bonded chains of urea molecules. Furthermore, it would elucidate how these chains pack together, showing any weaker inter-chain interactions, such as C-H···O contacts, that contribute to the stability of the three-dimensional crystal structure.
Computational Chemistry and Theoretical Investigations of 3 Propan 2 Yloxy Propyl Urea
Quantum Chemical Calculations
Quantum chemical calculations offer profound insights into the molecular structure, reactivity, and spectroscopic properties of [3-(Propan-2-yloxy)propyl]urea. These computational methods allow for a detailed examination of the molecule's electronic structure and behavior at the atomic level.
Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its optimized geometry. stackexchange.com This process involves finding the minimum energy structure on the potential energy surface. researchgate.netmdpi.com For this compound, DFT calculations, often employing functionals like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can predict bond lengths, bond angles, and dihedral angles. arxiv.org
Table 1: Hypothetical Optimized Geometric Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level)
| Parameter | Bond/Angle | Value |
|---|---|---|
| Bond Length | C=O | 1.25 Å |
| C-N (amide) | 1.38 Å | |
| N-H | 1.01 Å | |
| C-O (ether) | 1.43 Å | |
| Bond Angle | N-C-N | 118° |
| H-N-C | 121° | |
| C-O-C | 115° |
This table presents hypothetical data for illustrative purposes.
The electronic structure of a molecule is fundamentally described by its molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly significant as they are the frontier orbitals involved in chemical reactions. joaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. ossila.com
The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is a crucial indicator of a molecule's chemical reactivity and kinetic stability. schrodinger.com A smaller gap suggests that the molecule is more easily excitable and therefore more reactive. For this compound, the HOMO is likely to be localized on the electron-rich urea (B33335) and ether oxygen atoms, while the LUMO may be distributed over the carbonyl group.
Table 2: Hypothetical Frontier Molecular Orbital Energies for this compound
| Orbital | Energy (eV) |
|---|---|
| HOMO | -6.5 |
| LUMO | 1.5 |
This table presents hypothetical data for illustrative purposes.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. researchgate.net The MEP is plotted onto the electron density surface, with different colors representing varying electrostatic potentials. wolfram.com
In an MEP map of this compound, regions of negative electrostatic potential (typically colored red) are expected around the highly electronegative oxygen atom of the carbonyl group, indicating a site susceptible to electrophilic attack. Conversely, areas of positive electrostatic potential (typically colored blue) would be found around the hydrogen atoms of the N-H groups, suggesting these are sites for nucleophilic attack. mdpi.com
Vibrational frequency calculations are performed to predict the infrared (IR) spectrum of a molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. These calculations are not only useful for interpreting experimental IR spectra but also for confirming that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).
For this compound, characteristic vibrational frequencies would include the C=O stretching vibration, N-H stretching and bending modes, C-N stretching, and C-O-C stretching of the ether linkage. The calculated spectrum can be compared with experimental data to validate the computational model.
Table 3: Hypothetical Key Vibrational Frequencies for this compound
| Vibrational Mode | Functional Group | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| N-H Stretch | Amide | 3400 - 3500 |
| C-H Stretch | Alkyl | 2850 - 3000 |
| C=O Stretch | Urea | ~1680 |
| N-H Bend | Amide | 1600 - 1650 |
| C-N Stretch | Amide | ~1450 |
This table presents hypothetical data for illustrative purposes based on typical values for these functional groups. docbrown.infochinesechemsoc.org
Conformational Analysis via Molecular Mechanics and Ab Initio Methods
The flexibility of the propyl and isopropoxy chains in this compound allows it to adopt multiple conformations. Conformational analysis aims to identify the most stable conformers and the energy barriers between them. lumenlearning.comorganicchemistrytutor.com
A potential energy surface (PES) scan is a computational technique used to explore the conformational space of a molecule. q-chem.com This is achieved by systematically changing a specific geometric parameter, such as a dihedral angle, while optimizing the rest of the molecular geometry at each step. readthedocs.iouni-muenchen.de
For this compound, a PES scan could be performed by rotating around one of the C-C bonds in the propyl chain. The resulting plot of energy versus the dihedral angle would reveal the low-energy staggered conformations and the high-energy eclipsed conformations. libretexts.org This analysis helps in understanding the molecule's flexibility and the relative populations of its different conformers at a given temperature. The most stable conformers are those that minimize steric hindrance between bulky groups. libretexts.org
Table 4: Hypothetical Potential Energy Surface Scan Data for a C-C-C-N Dihedral Angle in this compound
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 5.0 | Eclipsed |
| 60 | 1.0 | Gauche |
| 120 | 4.5 | Eclipsed |
| 180 | 0.0 | Anti (most stable) |
| 240 | 4.5 | Eclipsed |
This table presents hypothetical data for illustrative purposes.
Identification of Stable Conformers and Energy Barriers
For this compound, the flexibility of the propyl chain and the rotational freedom around the C-N and C-O bonds give rise to a variety of possible conformers. The relative energies of these conformers are determined by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and other non-covalent interactions.
A common approach to identifying stable conformers involves performing a relaxed potential energy surface (PES) scan for each rotatable bond. This allows for the identification of local minima on the PES, which correspond to stable or metastable conformers. Subsequent geometry optimization and frequency calculations at a higher level of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*), can then be used to obtain accurate geometries and relative energies of these conformers.
The energy barriers between different conformers are also of significant interest as they determine the dynamics of conformational changes. These barriers can be calculated by locating the transition state structures connecting adjacent minima on the PES. The height of the energy barrier provides an estimate of the energy required for the molecule to transition from one conformation to another.
Below is a hypothetical data table illustrating the kind of results that might be obtained from a computational study on the stable conformers of this compound.
| Conformer | Dihedral Angle (C-N-C-C) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) |
| A | 178.5° | 0.00 | 5.2 |
| B | 65.2° | 1.85 | 3.1 |
| C | -68.9° | 1.95 | 3.3 |
This table is for illustrative purposes and the values are hypothetical.
Molecular Dynamics Simulations for Solution Behavior
To understand the behavior of this compound in a solution, molecular dynamics (MD) simulations are an invaluable tool. MD simulations provide a dynamic picture of the molecule's interactions with solvent molecules and its conformational flexibility over time.
The solvation of this compound in a solvent, such as water, can be investigated by performing MD simulations of the molecule in a box of explicit solvent molecules. These simulations can reveal how the solvent molecules arrange themselves around the solute and the nature of the intermolecular interactions, such as hydrogen bonds.
Analysis of the radial distribution functions (RDFs) between specific atoms of this compound and the solvent molecules can provide quantitative information about the solvation shell structure. For instance, the RDF between the carbonyl oxygen of the urea group and the hydrogen atoms of water can reveal the strength and distance of hydrogen bonding. Similarly, the interactions of the hydrophobic propan-2-yloxy group with water can be studied to understand its effect on the local water structure. Some studies have suggested that urea can substitute water in the hydrogen-bonded network without significantly disrupting the tetrahedral structure of water.
This compound is a flexible molecule that can adopt a wide range of conformations in solution. MD simulations allow for the sampling of this conformational ensemble by propagating the motion of the atoms over time. By analyzing the trajectory from an MD simulation, the probability of finding the molecule in a particular conformation can be determined.
Techniques such as principal component analysis (PCA) can be applied to the trajectory to identify the dominant modes of motion and the key conformational changes. The resulting free energy landscape can reveal the most stable conformational states and the energetic barriers between them in the solution phase. This provides a more realistic picture of the molecule's conformational preferences compared to gas-phase calculations, as the solvent can significantly influence the relative energies of different conformers.
Computational Prediction of Chemical Reactivity Descriptors
Computational chemistry offers a suite of tools to predict the chemical reactivity of molecules. For this compound, these methods can identify the most likely sites for electrophilic and nucleophilic attack and model potential reaction pathways.
Conceptual Density Functional Theory (DFT) provides a framework for quantifying chemical reactivity through various descriptors. The Fukui function is a particularly useful descriptor for identifying the most reactive sites in a molecule. nih.gov It measures the change in electron density at a particular point in the molecule when an electron is added or removed.
The Fukui function can be used to predict sites for:
Nucleophilic attack (electrophilic sites): Regions with a high value of the Fukui function for electron addition (f) are more susceptible to attack by a nucleophile.
Electrophilic attack (nucleophilic sites): Regions with a high value of the Fukui function for electron removal (f) are more likely to be attacked by an electrophile.
For this compound, the carbonyl carbon of the urea group is expected to be a primary electrophilic site, while the oxygen and nitrogen atoms are likely to be the main nucleophilic centers. Calculating the condensed Fukui functions for each atom provides a quantitative measure of their reactivity.
| Atom | f (Electrophilic Attack) | f (Nucleophilic Attack) |
| O (carbonyl) | 0.08 | 0.25 |
| N (amide) | 0.12 | 0.18 |
| C (carbonyl) | 0.35 | 0.05 |
| O (ether) | 0.09 | 0.22 |
This table is for illustrative purposes and the values are hypothetical.
To investigate the mechanism and kinetics of a chemical reaction involving this compound, computational methods can be used to model the entire reaction pathway. This involves identifying the structures of the reactants, products, and, most importantly, the transition state (TS).
The transition state is a first-order saddle point on the potential energy surface that connects the reactants and products. Locating the TS structure is a critical step in understanding the reaction mechanism. Various computational algorithms are available for this purpose. Once the TS is located, its structure can be analyzed to understand the key bond-forming and bond-breaking processes.
Chemical Reactivity and Transformation Studies of 3 Propan 2 Yloxy Propyl Urea
Hydrolysis and Degradation Pathways
Hydrolysis represents a significant degradation pathway for urea (B33335) and its derivatives. The stability of [3-(Propan-2-yloxy)propyl]urea in aqueous environments is largely dependent on pH and temperature.
The hydrolysis of ureas, including N-substituted variants like this compound, can be catalyzed by both acids and bases.
Under acidic conditions , the carbonyl oxygen of the urea is protonated, which increases the electrophilicity of the carbonyl carbon. This is followed by a nucleophilic attack by a water molecule on the carbonyl carbon, leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of either ammonia (B1221849) or an amine results in the formation of a carbamic acid, which is unstable and decomposes to carbon dioxide and the corresponding amine. For this compound, this would yield 3-(propan-2-yloxy)propan-1-amine, ammonia, and carbon dioxide.
In basic media , a hydroxide (B78521) ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate. nih.govacs.org This intermediate can then decompose through various pathways. Generally, the elimination of one of the amino groups occurs, followed by proton transfer to yield a carbamate (B1207046) and an amine. The carbamate can then be further hydrolyzed to an alcohol and a carbonate. The non-enzymatic hydrolysis of urea is generally a slow process. nih.gov
The stability of urea and its derivatives is significantly influenced by the pH of the solution. Generally, ureas exhibit greater stability in neutral or near-neutral conditions. Studies on urea have shown that it is more stable in the pH range of 4-8. nih.govscconline.org Outside of this range, the rate of hydrolysis increases. The stability of urea also decreases with an increase in temperature across all pH values. nih.govscconline.org It can be inferred that this compound would follow a similar stability profile.
Table 1: Predicted Stability of this compound at Various pH Levels
| pH Range | Predicted Stability | Primary Degradation Products |
| < 4 | Low | 3-(Propan-2-yloxy)propan-1-amine, Ammonia, Carbon Dioxide |
| 4 - 8 | High | Minimal degradation |
| > 8 | Low | 3-(Propan-2-yloxy)propan-1-amine, Ammonia, Carbonate |
Reactions at the Urea Nitrogen Atoms
The nitrogen atoms of the urea group in this compound are nucleophilic and can participate in a variety of chemical transformations, including alkylation, acylation, and the formation of cyclic structures.
Alkylation of ureas can occur at the nitrogen atoms, though it is often challenging to achieve selectivity, and over-alkylation can be an issue. The reaction typically requires a strong base to deprotonate the urea nitrogen, followed by treatment with an alkylating agent (e.g., an alkyl halide).
Acylation of ureas with acylating agents such as acid chlorides or anhydrides can lead to the formation of N-acylureas. mdpi.com This reaction is generally carried out in the presence of a base to neutralize the hydrogen halide byproduct. The synthesis of various acyl urea analogs has been achieved through a two-step process involving the generation of an N-(phenoxycarbonyl)benzamide intermediate followed by coupling with an amine. mdpi.com
Table 2: Representative Alkylation and Acylation Reactions of Substituted Ureas
| Reaction Type | Reagents | General Product |
| Alkylation | 1. Strong Base (e.g., NaH) 2. Alkyl Halide (R-X) | N-Alkyl Urea |
| Acylation | Acyl Chloride (RCOCl), Base (e.g., Pyridine) | N-Acyl Urea |
N-substituted ureas can be used as precursors for the synthesis of various heterocyclic compounds. For instance, reaction with dicarbonyl compounds or their equivalents can lead to the formation of cyclic ureas, such as derivatives of pyrimidine (B1678525) or diazepine. The cyclization of N-monosubstituted ureas with diethyl malonate in the presence of a base like sodium ethoxide is a known method for preparing N-monosubstituted barbituric acids. researchgate.net Another approach involves the use of reagents like p-nitrophenylchloroformate to facilitate the synthesis of cyclic ureas. researchgate.net
Reactions Involving the Ether Linkage
The ether linkage in this compound is generally stable under many reaction conditions. However, it can be cleaved under harsh acidic conditions, typically with strong hydrohalic acids like HBr or HI. This cleavage would proceed via protonation of the ether oxygen followed by nucleophilic attack by the halide ion, resulting in the formation of an alcohol and an alkyl halide. In the case of this compound, this would likely lead to the cleavage of the isopropyl group, yielding 1-(3-hydroxypropyl)urea and 2-halopropane.
Cleavage Reactions of the Isopropoxy Group
The isopropoxy group, an ether functionality, is generally stable but can be cleaved under stringent acidic conditions. The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack by a conjugate base. Strong acids such as hydrobromic acid (HBr) and hydriodic acid (HI) are effective for this transformation, while hydrochloric acid (HCl) is generally not reactive enough. libretexts.org
The mechanism of cleavage, either S(_N)1 or S(_N)2, is determined by the nature of the alkyl groups attached to the ether oxygen. libretexts.org For this compound, the ether linkage is between a secondary carbon (isopropyl group) and a primary carbon (propyl chain). In such cases, the reaction typically follows an S(_N)2 pathway, where the nucleophile (Br or I) attacks the less sterically hindered primary carbon of the propyl chain. libretexts.orglibretexts.org This would lead to the formation of 3-hydroxypropylurea and 2-bromopropane (B125204) or 2-iodopropane.
An alternative cleavage pathway could involve a Lewis acid like aluminum chloride (AlCl(_3)), which has been shown to cleave isopropyl aryl ethers. reddit.com This method might offer a milder alternative to strong protic acids.
Table 1: Predicted Products of Isopropoxy Group Cleavage
| Reagent | Predicted Major Products | Reaction Type |
|---|---|---|
| HBr (conc.) | 3-Hydroxypropylurea, 2-Bromopropane | S(_N)2 Cleavage |
| HI (conc.) | 3-Hydroxypropylurea, 2-Iodopropane | S(_N)2 Cleavage |
Functionalization of the Propyl Chain
The propyl chain in this compound, being a saturated alkyl chain, is relatively unreactive. However, functionalization can be achieved through various oxidation, reduction, and substitution reactions, often requiring harsh conditions or specific catalysts.
Direct oxidation of the propyl chain is challenging without affecting other parts of the molecule. Strong oxidizing agents would likely lead to non-selective oxidation or degradation of the urea and ether functionalities. However, specific reagents might allow for controlled oxidation. For instance, oxidation of N-hydroxyurea derivatives has been reported, suggesting the urea moiety itself can be susceptible to oxidation under certain conditions. rsc.orgnih.gov
Reduction of the urea group is also a possibility, though it requires powerful reducing agents like lithium aluminum hydride. acs.org Such a reaction would transform the urea into a diamine, but would likely also cleave the ether linkage. Given the reactivity of the reagents, selective reduction of only the propyl chain is not a feasible transformation.
Substitution reactions on the propyl chain would likely proceed via radical mechanisms, for example, through free-radical halogenation. This would introduce a halogen atom onto the propyl chain, which could then serve as a handle for further derivatization through nucleophilic substitution. However, achieving selectivity for a specific position on the propyl chain would be difficult.
A more targeted approach would involve the synthesis of derivatives from precursors. For example, starting with a halogenated propyl urea, the isopropoxy group could be introduced via a Williamson ether synthesis. The synthesis of various substituted ureas is a well-established field, often involving the reaction of amines with isocyanates or urea itself. researchgate.netwikipedia.orgorganic-chemistry.orggoogle.com
Table 2: Potential Functionalization Reactions of the Propyl Chain
| Reaction Type | Reagents | Potential Products |
|---|---|---|
| Radical Halogenation | NBS, light/heat | Mixture of brominated isomers |
Spectroscopic Monitoring of Reaction Progress in Situ
The progress of reactions involving this compound can be monitored in situ using various spectroscopic techniques, providing real-time data on the consumption of reactants and the formation of products and intermediates.
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is a powerful tool for monitoring reactions involving changes in functional groups. The urea moiety has characteristic absorption bands, including N-H stretching vibrations (around 3200-3600 cm) and a strong C=O stretching vibration (around 1700 cm). docbrown.inforesearchgate.net The disappearance of the ether C-O stretching band (typically around 1100 cm) and the appearance of a broad O-H stretching band (around 3200-3600 cm) would indicate the cleavage of the isopropoxy group to form a hydroxyl group. The decomposition of urea can also be monitored by observing changes in its characteristic FTIR peaks. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: In situ NMR spectroscopy can provide detailed structural information and quantitative data on the concentrations of different species in a reaction mixture over time. researchgate.netrsc.orgnih.gov For the cleavage of the isopropoxy group, H NMR could be used to monitor the disappearance of the characteristic signals of the isopropyl group (a doublet and a septet) and the appearance of signals corresponding to the 3-hydroxypropylurea product. Similarly, changes in the chemical shifts of the protons on the propyl chain would indicate functionalization at that position.
Table 3: Key Spectroscopic Handles for In Situ Reaction Monitoring
| Spectroscopic Technique | Functional Group/Moiety | Key Spectral Feature to Monitor |
|---|---|---|
| FTIR | Urea (N-H) | Changes in stretching vibrations (~3200-3600 cm) |
| FTIR | Urea (C=O) | Changes in stretching vibration (~1700 cm) |
| FTIR | Isopropoxy (C-O) | Disappearance of ether stretch (~1100 cm) |
| FTIR | Hydroxyl (O-H) | Appearance of broad stretch (~3200-3600 cm) |
| H NMR | Isopropyl Group | Disappearance of doublet and septet signals |
Design and Synthesis of 3 Propan 2 Yloxy Propyl Urea Derivatives and Analogues
Modification of the Urea (B33335) Moiety
The urea functional group is a primary target for structural modification, offering opportunities to create diverse derivatives through substitution at its nitrogen atoms or by replacing the oxygen atom.
N,N'-Disubstituted Urea Derivatives
A common strategy for modifying the urea moiety is the synthesis of N,N'-disubstituted derivatives. This involves introducing various organic groups onto one or both nitrogen atoms of the urea core. The primary synthetic route to these compounds involves the reaction of 3-(propan-2-yloxy)propan-1-amine with a substituted isocyanate. This method is highly versatile, allowing for the introduction of a wide range of substituents, including alkyl, aryl, and heterocyclic groups, onto the second nitrogen atom.
Another established method is the reaction of 3-(propan-2-yloxy)propan-1-amine with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547) or N,N'-carbonyldiimidazole (CDI), to form an intermediate isocyanate. This isocyanate can then be reacted in situ with a primary or secondary amine to yield the desired unsymmetrical N,N'-disubstituted urea. Symmetrical derivatives can be prepared by reacting two equivalents of 3-(propan-2-yloxy)propan-1-amine with a carbonyl source.
| Starting Amine | Reagent | Substituent Group (R) | Product |
| 3-(Propan-2-yloxy)propan-1-amine | Phenyl isocyanate | Phenyl | 1-(3-(Propan-2-yloxy)propyl)-3-phenylurea |
| 3-(Propan-2-yloxy)propan-1-amine | Methyl isocyanate | Methyl | 1-Methyl-3-(3-(propan-2-yloxy)propyl)urea |
| 3-(Propan-2-yloxy)propan-1-amine | Triphosgene, then Aniline | Phenyl | 1-(3-(Propan-2-yloxy)propyl)-3-phenylurea |
Thiourea (B124793) and Selenourea (B1239437) Analogues
Replacing the oxygen atom of the urea group with sulfur or selenium yields thiourea and selenourea analogues, respectively. These modifications significantly alter the electronic and hydrogen-bonding properties of the molecule.
Thiourea Analogues: The most direct route to thiourea analogues is the reaction of 3-(propan-2-yloxy)propan-1-amine with a suitable isothiocyanate. This reaction is analogous to the synthesis of urea derivatives from isocyanates and is generally efficient. Alternatively, thioureas can be prepared by reacting the primary amine with carbon disulfide in the presence of a base. Another approach involves the use of thiophosgene (B130339) or its equivalents.
Selenourea Analogues: The synthesis of selenourea analogues typically involves the reaction of 3-(propan-2-yloxy)propan-1-amine with an isoselenocyanate. Isoselenocyanates can be generated in situ from the corresponding primary amine by reaction with carbon diselenide or from aroyl chlorides and potassium selenocyanate. It is also possible to convert a thiourea to a selenourea, for example, by reaction with Woollins' reagent or by other selenium-transfer agents. frontiersin.orgnih.gov
| Analogue Type | Synthetic Method | Reagents |
| Thiourea | Isothiocyanate Addition | 3-(Propan-2-yloxy)propan-1-amine, Phenyl isothiocyanate |
| Selenourea | Isoselenocyanate Addition | 3-(Propan-2-yloxy)propan-1-amine, Phenyl isoselenocyanate |
| Selenourea | Thiourea Conversion | 1-(3-(Propan-2-yloxy)propyl)-3-phenylthiourea, Selenium-transfer agent |
Alteration of the Alkoxy Group
Exploration of Different Alkyl Chain Lengths (Methyl, Ethyl, Butyl)
To explore the impact of alkyl chain length, analogues with methoxy, ethoxy, and butoxy groups are synthesized. The general synthetic approach starts with the corresponding 3-alkoxypropan-1-amine (e.g., 3-methoxypropan-1-amine, 3-ethoxypropan-1-amine, or 3-butoxypropan-1-amine). These precursor amines can then be converted to their respective urea derivatives by reaction with potassium cyanate (B1221674) under acidic conditions or by reaction with various isocyanates to produce N,N'-disubstituted ureas.
| Alkoxy Group | Precursor Amine | Urea Synthesis Reagent | Product Example |
| Methyl | 3-Methoxypropan-1-amine | Potassium cyanate | [3-(Methoxy)propyl]urea |
| Ethyl | 3-Ethoxypropan-1-amine | Phenyl isocyanate | 1-[3-(Ethoxy)propyl]-3-phenylurea |
| Butyl | 3-Butoxypropan-1-amine | Naphthyl isocyanate | 1-[3-(Butoxy)propyl]-3-naphthylurea |
Introduction of Branched or Cyclic Alkoxy Substituents
Introducing branched (e.g., isobutoxy, sec-butoxy) or cyclic (e.g., cyclohexyloxy) alkoxy groups can impart significant conformational constraints and alter the lipophilicity of the molecule. The synthesis of these analogues follows a similar strategy, beginning with the appropriately substituted 3-alkoxypropan-1-amine. For example, to synthesize a cyclohexyloxy derivative, 3-(cyclohexyloxy)propan-1-amine (B92173) would be reacted with an isocyanate or a phosgene equivalent. The synthesis of the starting alkoxy-amines is a key step and can be achieved through various etherification methods.
Variation in the Propyl Spacer Chain
Altering the length of the three-carbon propyl spacer that links the alkoxy group and the urea moiety provides another avenue for structural modification. This is typically achieved by synthesizing analogues with shorter (ethyl) or longer (butyl) polymethylene chains. The synthetic strategy involves preparing the corresponding ω-alkoxyalkylamines, such as 2-(propan-2-yloxy)ethan-1-amine or 4-(propan-2-yloxy)butan-1-amine. These amines are then converted into their urea, thiourea, or selenourea derivatives using the standard synthetic methodologies described previously. The availability and synthesis of these modified spacer amines are critical for the successful preparation of the final target compounds.
| Spacer Chain | Precursor Amine | Reagent | Product Example |
| Ethyl | 2-(Propan-2-yloxy)ethan-1-amine | Phenyl isocyanate | 1-[2-(Propan-2-yloxy)ethyl]-3-phenylurea |
| Butyl | 4-(Propan-2-yloxy)butan-1-amine | Phenyl isocyanate | 1-[4-(Propan-2-yloxy)butyl]-3-phenylurea |
Through these systematic modifications, researchers can generate a library of [3-(Propan-2-yloxy)propyl]urea derivatives and analogues, enabling detailed structure-activity relationship studies and the fine-tuning of molecular properties for various applications.
Homologation and Chain Shortening Studies
Homologation, the process of lengthening a carbon chain by a single methylene (B1212753) (-CH2-) unit, and its inverse, chain shortening, are fundamental strategies in medicinal chemistry to probe the optimal spacer length for biological activity or desired physical properties. For this compound, these modifications would involve the synthesis of analogues with varying numbers of methylene units in the propyl spacer.
The synthesis of N-(alkoxyalkyl)urea homologues can be achieved through several established synthetic routes. A common approach involves the reaction of the corresponding homologous alkoxyalkylamines with an isocyanate or a phosgene equivalent. For instance, to generate a series of homologues of this compound, one would start with a series of ω-alkoxy-α-aminoalkanes.
Table 1: Synthetic Precursors for Homologation of this compound
| Precursor Amine | Resulting Urea Analogue | Spacer Length (n) |
| 2-(Propan-2-yloxy)ethan-1-amine | [2-(Propan-2-yloxy)ethyl]urea | 2 |
| 3-(Propan-2-yloxy)propan-1-amine | This compound | 3 |
| 4-(Propan-2-yloxy)butan-1-amine | [4-(Propan-2-yloxy)butyl]urea | 4 |
| 5-(Propan-2-yloxy)pentan-1-amine | [5-(Propan-2-yloxy)pentyl]urea | 5 |
The synthesis of these precursor amines can be accomplished through methods such as the Gabriel synthesis or the reduction of corresponding oximes or nitriles. Once the homologous amines are obtained, their conversion to the final urea derivatives is typically straightforward. A general method involves the reaction of the amine with an isocyanate, often generated in situ from a primary amide via a Hofmann rearrangement, to yield the desired N-substituted urea organic-chemistry.org.
Studies involving such homologated series often reveal a distinct relationship between the spacer length and the compound's efficacy or physical characteristics. For example, in drug discovery, a specific chain length might be optimal for fitting into a receptor's binding pocket.
Introduction of Unsaturation or Heteroatoms in the Spacer
To further explore the chemical space and modulate the properties of this compound, unsaturation (double or triple bonds) or heteroatoms (e.g., oxygen, nitrogen, sulfur) can be introduced into the propyl spacer. These modifications can significantly impact the molecule's conformation, flexibility, polarity, and hydrogen bonding capabilities.
Introduction of Unsaturation:
The synthesis of analogues with unsaturated spacers, such as N-(alkoxyalkenyl)ureas or N-(alkoxyalkynyl)ureas, would require starting materials containing the desired double or triple bond. For instance, the synthesis of an analogue with a double bond could start from an unsaturated alcohol, which is then converted to the corresponding amine before urea formation.
Table 2: Examples of Unsaturated Analogues of this compound
| Analogue Name | Spacer Modification | Potential Synthetic Precursor |
| [3-(Propan-2-yloxy)prop-2-en-1-yl]urea | C=C double bond | 3-(Propan-2-yloxy)prop-2-en-1-amine |
| [3-(Propan-2-yloxy)prop-2-yn-1-yl]urea | C≡C triple bond | 3-(Propan-2-yloxy)prop-2-yn-1-amine |
The introduction of unsaturation can introduce conformational rigidity, which can be advantageous for locking the molecule into a bioactive conformation.
Introduction of Heteroatoms:
Incorporating heteroatoms like oxygen (as an ether linkage) or nitrogen (as an amine or amide) into the spacer can alter the molecule's polarity, solubility, and potential for hydrogen bonding. For example, replacing a methylene group with an oxygen atom would create an ether linkage within the spacer.
Table 3: Examples of Heteroatom-Containing Analogues of this compound
| Analogue Name | Heteroatom Modification | Potential Synthetic Precursor |
| {2-[2-(Propan-2-yloxy)ethoxy]ethyl}urea | Ether linkage | 2-[2-(Propan-2-yloxy)ethoxy]ethanamine |
| {3-[N-(Propan-2-yl)amino]propyl}urea | Secondary amine | N1-(Propan-2-yl)propane-1,3-diamine |
The synthesis of these analogues would involve starting materials that already contain the desired heteroatom-modified spacer. These precursors can then be converted to the final urea derivatives using standard synthetic methodologies.
Synthesis of Polymer-Supported or Solid-Phase Conjugates
Solid-phase synthesis (SPS) is a powerful technique for the rapid generation of libraries of compounds for high-throughput screening crsubscription.comnih.gov. The synthesis of polymer-supported or solid-phase conjugates of this compound analogues allows for the efficient preparation and purification of a large number of derivatives.
In a typical solid-phase approach, a starting material is attached to a solid support (e.g., a polymer bead) via a linker crsubscription.com. The desired chemical transformations are then carried out on the resin-bound substrate. A key advantage of SPS is that excess reagents and by-products can be easily removed by simple filtration and washing of the resin crsubscription.com.
For the synthesis of a library of this compound analogues, an amine precursor could be immobilized on a solid support. For example, a primary amine can be attached to a resin via a triazene (B1217601) linker nih.gov. This resin-bound amine can then be reacted with a variety of isocyanates to generate a library of urea derivatives. Finally, the desired ureas are cleaved from the resin for screening.
General Scheme for Solid-Phase Synthesis of this compound Analogues:
Immobilization: Attach a suitable precursor, such as 3-aminopropanol, to a solid support.
Derivatization: Convert the attached precursor to the desired alkoxypropylamine. For example, etherification of the resin-bound alcohol.
Urea Formation: React the resin-bound amine with a diverse set of isocyanates.
Cleavage: Release the final urea compounds from the solid support.
This approach facilitates the creation of a large and diverse library of analogues for subsequent biological or material science evaluation.
Libraries of this compound Analogues for Structure-Property Relationship Studies
The generation of combinatorial libraries of this compound analogues is a cornerstone of modern drug discovery and materials science research imperial.ac.ukyoutube.com. By systematically varying different parts of the molecule, researchers can perform detailed structure-property relationship (SPR) or structure-activity relationship (SAR) studies itmedicalteam.plnih.gov. These studies aim to understand how specific structural features influence the compound's properties, such as biological activity, solubility, or thermal stability.
A typical combinatorial library of this compound analogues might vary the following structural components:
The Alkoxy Group: Replacing the propan-2-yloxy group with other alkoxy groups of varying size, branching, and electronic properties.
The Spacer: Utilizing the homologation, chain shortening, unsaturation, and heteroatom incorporation strategies described in sections 6.3.1 and 6.3.2.
The Urea Terminus: Substituting the terminal NH2 group with a wide variety of primary and secondary amines, introducing different alkyl, aryl, or heterocyclic moieties.
Table 4: Representative Building Blocks for a Combinatorial Library of this compound Analogues
| R1 (Alkoxy Group) | Spacer (X) | R2/R3 (Urea Substituents) |
| Methoxy | -(CH2)2- | H, H |
| Ethoxy | -(CH2)3- | H, Methyl |
| Propan-2-yloxy | -(CH2)4- | H, Phenyl |
| Cyclopentyloxy | -CH2-CH=CH- | Ethyl, Ethyl |
| Benzyloxy | -CH2-O-CH2- | H, 4-Chlorophenyl |
By synthesizing and testing a large number of such analogues, researchers can build a comprehensive understanding of the structural requirements for a desired property. This knowledge can then be used to design new compounds with enhanced performance. The synthesis of these libraries is often facilitated by solid-phase techniques and automated synthesis platforms, allowing for the rapid generation of thousands of distinct compounds youtube.com.
Applications of 3 Propan 2 Yloxy Propyl Urea As a Chemical Intermediate
Precursor in Organic Synthesis
In the realm of organic synthesis, the utility of [3-(Propan-2-yloxy)propyl]urea is primarily derived from the reactivity of its urea (B33335) functional group, which can participate in a variety of chemical transformations.
The urea functional group is a well-established precursor for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, which are significant structural motifs in many pharmaceuticals and biologically active molecules. chemrevlett.comresearchgate.netmdpi.com While specific studies on the cyclization of this compound are not extensively documented, its structural similarity to other substituted ureas suggests its potential as a precursor for various heterocyclic systems.
For instance, urea derivatives can undergo intramolecular cyclization reactions to form five or six-membered rings. chemrevlett.comresearchgate.net The reaction pathways are often dictated by the nature of the substituents and the reaction conditions employed. In the case of this compound, the propyl chain could be functionalized to introduce reactive groups that would facilitate cyclization with the urea nitrogens.
| Heterocyclic Ring System | General Synthetic Strategy from a Urea Derivative | Potential Application of Resulting Heterocycle |
| Imidazolidin-2-ones | Intramolecular cyclization of an N-substituted urea with a two-carbon electrophilic component. | Pharmaceutical scaffolds, chiral auxiliaries. |
| Pyrimidin-2-ones | Condensation of a urea with a 1,3-dicarbonyl compound or its equivalent. | Antiviral agents, enzyme inhibitors. |
| Triazinones | Reaction of a urea with a suitable three-atom component containing nitrogen. | Herbicides, dyestuffs. |
This table illustrates potential heterocyclic syntheses based on known urea chemistry.
As a bifunctional molecule, this compound can serve as a versatile building block in the assembly of more complex, polyfunctional molecules. sigmaaldrich.com The urea moiety provides a rigid and polar core that can engage in hydrogen bonding, while the isopropoxypropyl tail offers a more flexible and lipophilic segment.
The terminal amino group of the urea can be further functionalized, allowing for the attachment of other molecular fragments. This modular approach is a cornerstone of modern medicinal and materials chemistry, enabling the systematic construction of molecules with tailored properties. For example, the urea nitrogen atoms can be alkylated, acylated, or incorporated into larger supramolecular assemblies.
Role in Materials Science Research
The ability of the urea group to form strong and directional hydrogen bonds makes this compound an attractive component for the development of novel materials with specific structural and functional properties.
Urea and its derivatives can be employed as monomers in the synthesis of polyureas, a class of polymers known for their excellent mechanical properties and thermal stability. rsc.org The two nitrogen atoms of the urea group in this compound can react with difunctional electrophiles, such as diisocyanates or diacyl chlorides, to form polymer chains.
The isopropoxypropyl side chain would act as a pendant group, influencing the physical properties of the resulting polymer, such as its solubility, glass transition temperature, and crystallinity. Furthermore, if the isopropoxy group is replaced with a reactive moiety, this compound could function as a cross-linking agent to create thermosetting polymer networks with enhanced durability.
| Polymer Property | Influence of this compound as a Monomer |
| Mechanical Strength | The rigid urea linkage contributes to high tensile strength and hardness. |
| Thermal Stability | Hydrogen bonding between urea groups enhances thermal resistance. |
| Solubility | The isopropoxypropyl side chain can improve solubility in organic solvents. |
| Adhesion | The polar urea group can promote adhesion to various substrates. |
This table outlines the potential impact of incorporating this compound into a polymer backbone.
The capacity of the urea group to act as both a hydrogen bond donor and acceptor is a key feature that can be exploited in the design of self-assembled systems. researchgate.net Molecules containing urea functionalities can form well-ordered supramolecular structures through a network of intermolecular hydrogen bonds.
In the case of this compound, the molecules could potentially self-assemble into one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks. The isopropoxypropyl group would decorate the exterior of these assemblies, influencing their packing and solubility. Such self-assembled systems are of interest for applications in areas like crystal engineering, drug delivery, and the development of "smart" materials that respond to external stimuli. nih.gov
Urea derivatives bearing reactive functional groups are utilized as precursors for advanced coating technologies. For example, silane-functionalized ureas, such as 1-[3-(trimethoxysilyl)propyl]urea, are used to form self-assembled monolayers (SAMs) on surfaces, which can modify the surface properties of materials. sigmaaldrich.comsigmaaldrich.com
By analogy, if the isopropoxy group of this compound were replaced with a trimethoxysilyl group, the resulting molecule could be used to create functional coatings. The urea component would provide a robust and hydrogen-bonded network at the surface, while the propyl chain would act as a spacer. Such coatings can be designed to impart a range of properties, including hydrophobicity, corrosion resistance, and biocompatibility.
Use in Supramolecular Chemistry
The molecular structure of this compound, featuring both a urea moiety and a flexible ether linkage, makes it a valuable building block in the field of supramolecular chemistry. The urea group is a particularly powerful functional group for constructing non-covalent assemblies due to its ability to form strong and directional hydrogen bonds.
Host-Guest Interactions Involving the Urea Moiety
The urea functional group, with its two N-H hydrogen bond donors and one C=O hydrogen bond acceptor, is a well-established motif for engaging in host-guest interactions. The planar geometry and the defined orientation of these donor and acceptor sites allow for predictable binding events with complementary guest molecules. In the context of this compound, the urea moiety can participate in the recognition and binding of various guests, such as anions or neutral molecules that possess hydrogen bond acceptor or donor functionalities.
The strength and selectivity of these interactions are governed by several factors, including the geometric and electronic complementarity between the host and guest, as well as the surrounding solvent environment. The propyl chain and the isopropoxy group of the molecule can influence the solubility of the resulting host-guest complexes and can also play a role in creating a specific microenvironment around the binding site.
Table 1: Representative Hydrogen Bond Donor/Acceptor Properties of the Urea Moiety
| Functional Group | Type | Number of Sites |
| N-H | Hydrogen Bond Donor | 2 |
| C=O | Hydrogen Bond Acceptor | 1 |
This interactive table summarizes the key hydrogen bonding features of the urea group that are central to its role in host-guest chemistry.
Design of Hydrogen-Bonded Architectures
The self-complementary nature of the urea group, where the N-H donors of one molecule can interact with the C=O acceptor of another, drives the self-assembly of this compound into extended hydrogen-bonded architectures. These non-covalent interactions can lead to the formation of one-dimensional chains, tapes, or more complex three-dimensional networks.
The formation of these supramolecular structures is a dynamic and reversible process, influenced by factors such as concentration, temperature, and solvent polarity. The flexible [3-(propan-2-yloxy)propyl] side chain can impact the packing of the molecules in the solid state and in solution, potentially leading to the formation of different polymorphic structures or liquid crystalline phases.
The study of hydrogen-bonded assemblies of urea derivatives often employs techniques such as X-ray crystallography to elucidate the precise arrangement of molecules in the solid state. Infrared (IR) spectroscopy is also a powerful tool for probing hydrogen bonding interactions, as the stretching frequencies of the N-H and C=O groups are sensitive to their involvement in such bonds.
Utility in Ligand Design and Coordination Chemistry (Non-Biological Focus)
The presence of both a "hard" oxygen donor in the ether group and the potential for coordination through the urea's carbonyl oxygen or deprotonated nitrogen atoms makes this compound an interesting candidate for ligand design in coordination chemistry. Its application in this field, outside of biological contexts, focuses on the development of new catalysts and functional materials.
Chelation Properties of the Urea-Ether System
The combination of the ether oxygen and the urea moiety within the same molecule allows for the potential chelation of metal ions. The flexible propyl chain connecting these two functional groups can adopt conformations that enable the simultaneous coordination of both the ether oxygen and the urea's carbonyl oxygen to a single metal center. This chelate effect can lead to the formation of thermodynamically stable metal complexes.
The coordination behavior of this compound will depend on the nature of the metal ion, including its size, charge, and preferred coordination geometry. Hard metal ions are more likely to coordinate to the hard oxygen donors of the ether and carbonyl groups. The coordination mode of the urea itself can be versatile, acting as a monodentate ligand through the carbonyl oxygen or, under certain conditions (typically in the presence of a strong base), as a bridging or chelating ligand through deprotonation of one or both of the N-H groups.
Table 2: Potential Coordination Sites of this compound
| Donor Atom | Functional Group | Hard/Soft Character |
| Oxygen | Ether | Hard |
| Oxygen | Carbonyl (Urea) | Hard |
| Nitrogen | Amide (Urea, deprotonated) | Borderline |
This interactive table highlights the potential donor atoms within the molecule and their classification according to the Hard and Soft Acids and Bases (HSAB) theory, which helps predict coordination preferences.
Coordination with Metal Ions for Catalysis or Material Science
The coordination of this compound to metal ions can lead to the formation of complexes with interesting catalytic properties or applications in material science. For instance, metal complexes incorporating urea-type ligands can act as catalysts for a variety of organic transformations. The urea moiety can play a role in substrate activation through hydrogen bonding, working in concert with the metal center to facilitate the catalytic cycle.
While specific examples of catalysts or materials derived from this compound are not prevalent in the existing literature, the principles of using functionalized urea ligands in coordination chemistry suggest a range of possibilities for future research and development in these areas.
Structure Reactivity and Structure Property Relationships Non Biological Context
Influence of the Isopropoxy Group on Urea (B33335) Acidity/Basicity
Compared to unsubstituted alkyl ureas, the presence of the ether linkage is expected to slightly decrease the pKa of the conjugate acid of [3-(Propan-2-yloxy)propyl]urea, making it a slightly weaker base. This is because the electron-withdrawing nature of the oxygen atom reduces the electron density on the urea nitrogens, making them less available for protonation.
Table 1: Estimated Acidity/Basicity Parameters
| Parameter | Estimated Value | Influence of Isopropoxy Group |
|---|---|---|
| pKa (conjugate acid) | ~0.5 - 1.5 | Slight decrease compared to alkyl ureas |
Steric and Electronic Effects of Substituents on Reaction Kinetics
The kinetics of reactions involving this compound are governed by both the steric hindrance and the electronic nature of its substituents.
Steric Effects: The [3-(propan-2-yloxy)propyl] group is a flexible and moderately bulky substituent. This steric bulk can hinder the approach of reactants to the urea nitrogen and carbonyl groups, thereby slowing down the rate of reactions such as N-acylation or reactions with isocyanates. nih.gov The degree of steric hindrance is, however, less significant than that of more rigid or branched substituents directly attached to the urea nitrogen.
Correlation of Molecular Structure with Solvation Behavior
The solvation behavior of this compound is dictated by the presence of both polar and nonpolar regions within its structure. The urea group is capable of acting as both a hydrogen bond donor (N-H groups) and acceptor (C=O group), promoting solubility in polar protic solvents like water and alcohols.
Impact of Hydrogen Bonding on Crystal Packing and Solid-State Stability
In the solid state, the urea functionality is a primary driver of the crystal structure through the formation of extensive hydrogen bonding networks. nih.govresearchgate.netnih.gov The N-H groups of the urea moiety act as hydrogen bond donors, while the carbonyl oxygen serves as a strong hydrogen bond acceptor. researchgate.net This typically leads to the formation of well-ordered, one-dimensional chains or two-dimensional sheet structures in crystalline ureas. researchgate.net
The flexible [3-(propan-2-yloxy)propyl] chain will influence the specific packing arrangement. The bulkiness and conformational flexibility of this group may disrupt the formation of the highly ordered, planar hydrogen-bonded networks often seen in simpler ureas. This could lead to a less dense crystal packing and potentially a lower melting point compared to ureas with smaller, more rigid substituents. The solid-state stability of this compound will be largely dependent on the strength and geometry of these intermolecular hydrogen bonds. The presence of the ether oxygen could also introduce additional, weaker C-H···O interactions, further influencing the crystal packing.
Relationship between Molecular Geometry and Spectroscopic Signatures
The spectroscopic properties of this compound are directly related to its molecular geometry and the vibrational and electronic transitions associated with its functional groups.
Infrared (IR) Spectroscopy: The IR spectrum of this compound would be characterized by several key absorption bands. The N-H stretching vibrations of the urea group are expected to appear as a broad band in the region of 3200-3600 cm⁻¹. docbrown.info The C=O (amide I) stretching vibration will give a strong absorption band around 1620-1700 cm⁻¹. docbrown.infomdpi.com The N-H bending (amide II) vibration is expected in the 1515–1605 cm⁻¹ region. mdpi.com The C-N stretching vibrations will likely appear in the 1450-1150 cm⁻¹ range. docbrown.info The C-O-C stretching of the ether linkage will produce a characteristic band, typically in the 1150-1085 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: The proton NMR spectrum will show distinct signals for the different types of protons in the molecule. The N-H protons of the urea group would appear as a broad singlet, with a chemical shift that is dependent on concentration and solvent. The protons of the propyl and isopropyl groups will exhibit characteristic multiplets, with chemical shifts influenced by their proximity to the electronegative oxygen and nitrogen atoms.
¹³C NMR: The carbon NMR spectrum will provide a signal for each unique carbon atom. The carbonyl carbon of the urea group is expected to have a chemical shift in the range of 155-165 ppm. huji.ac.il The carbons of the alkyl chains will appear in the aliphatic region (10-70 ppm), with the carbons attached to the oxygen and nitrogen atoms shifted downfield. libretexts.orgoregonstate.edu
Table 2: Predicted Spectroscopic Data for this compound
| Spectroscopy | Feature | Predicted Position |
|---|---|---|
| IR | N-H Stretch | 3200-3600 cm⁻¹ |
| IR | C=O Stretch (Amide I) | 1620-1700 cm⁻¹ |
| IR | N-H Bend (Amide II) | 1515-1605 cm⁻¹ |
| IR | C-O-C Stretch | 1150-1085 cm⁻¹ |
| ¹³C NMR | C=O | 155-165 ppm |
| ¹³C NMR | -CH₂-O- | 65-75 ppm |
| ¹³C NMR | -CH(CH₃)₂ | 65-75 ppm (CH), 20-25 ppm (CH₃) |
| ¹³C NMR | -CH₂-N- | 35-45 ppm |
| ¹H NMR | N-H | Variable, broad |
| ¹H NMR | -CH₂-O- | ~3.4-3.6 ppm |
| ¹H NMR | -CH(CH₃)₂ | ~3.5-3.8 ppm (CH), ~1.1-1.2 ppm (CH₃) |
Note: These are estimated values based on typical ranges for similar functional groups and may vary depending on the solvent and other experimental conditions.
Computational Prediction of Structure-Property Relationships
Computational chemistry provides powerful tools to predict and understand the structure-property relationships of this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can be employed to investigate various molecular properties. nih.govacs.org
Electronic Properties: Calculations can provide insights into the electronic structure, including the distribution of electron density, molecular orbital energies (HOMO and LUMO), and electrostatic potential maps. These parameters are crucial for understanding the molecule's reactivity, including its acidity/basicity and susceptibility to nucleophilic or electrophilic attack.
Spectroscopic Properties: Theoretical calculations can simulate IR and NMR spectra. derpharmachemica.com These predicted spectra can be compared with experimental data to aid in the assignment of spectral features and to gain a deeper understanding of the relationship between molecular structure and spectroscopic signatures.
Thermodynamic Properties: Computational methods can be used to estimate thermodynamic properties such as the enthalpy of formation and Gibbs free energy. These calculations can also be used to model reaction pathways and determine activation energies, providing insights into reaction kinetics. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR studies on series of urea derivatives have shown that properties like lipophilicity, size, and electronic parameters can be correlated with their activity. nih.govmalariaworld.orgdundee.ac.uk While this article focuses on non-biological aspects, similar quantitative structure-property relationship (QSPR) models could be developed to predict physical properties like solubility or melting point for this compound and related compounds.
Future Directions and Emerging Research Avenues for 3 Propan 2 Yloxy Propyl Urea
Exploration of Novel Synthetic Methodologies (e.g., Flow Chemistry, Photochemistry)
The synthesis of urea (B33335) derivatives is evolving beyond traditional batch methods, moving towards more efficient, safer, and sustainable processes. Future research for producing [3-(Propan-2-yloxy)propyl]urea will likely focus on these novel methodologies.
Flow Chemistry: Continuous-flow systems are emerging as a superior alternative for synthesizing nonsymmetrical ureas. researchgate.netacs.org This technology allows for short reaction times under mild conditions and enhances safety by minimizing the handling of unstable intermediates like isocyanates. researchgate.net A continuous-flow setup, potentially integrating sequential microreactors, could enable the rapid and optimized production of this compound. researchgate.netacs.org The use of in-line analytical techniques, such as FT-IR, within these systems allows for real-time monitoring and optimization of the reaction, ensuring high efficiency and purity. researchgate.net
Photochemistry: Photochemical synthesis represents a paradigm shift towards the electrification and decarbonization of chemical manufacturing. nih.govacs.org Research has demonstrated the synthesis of urea through the photochemical co-reduction of carbon dioxide and nitrogenous species, often utilizing photocatalysts like TiO₂ nanocrystals. nih.govacs.org Another promising avenue is the use of organic semiconductors, such as carbon nitride, which can be synthesized from urea itself, creating a sustainable cycle. mpg.de These light-driven methods could offer an environmentally benign route to this compound, harnessing visible light as an energy source to drive the synthesis. mpg.deacs.org
| Methodology | Key Advantages | Potential Application for this compound |
| Flow Chemistry | Rapid reaction times, mild conditions, enhanced safety, real-time optimization researchgate.net | Efficient, scalable, and safe on-demand synthesis. |
| Photochemistry | Use of renewable energy (light), potential for CO₂ utilization, sustainable nih.govmpg.de | "Green" synthesis pathway with a reduced carbon footprint. |
Advanced Spectroscopic Probes for Real-Time Reaction Monitoring
To complement novel synthetic methods, the development of advanced spectroscopic probes is crucial for real-time analysis and control. For the synthesis of this compound, in-line Fourier Transform Infrared (FT-IR) spectroscopy has proven effective for monitoring the formation of key intermediates in flow reactors. researchgate.net Future research could expand this toolkit to include other spectroscopic techniques. For instance, adapting Raman and Nuclear Magnetic Resonance (NMR) spectroscopy for in-line applications could provide deeper mechanistic insights and more comprehensive reaction monitoring. nih.govresearchgate.net Developing novel probes that are sensitive to subtle changes in the reaction medium can lead to unprecedented levels of process control, ensuring optimal yield and purity of the final product. usda.gov
Development of Sustainable and Eco-Friendly Applications in Materials
The demand for sustainable materials is a major driver of chemical research. Urea derivatives are versatile building blocks for polymers and other materials. nih.gov Future applications for this compound will likely focus on its role in creating eco-friendly materials. A significant area of research is the development of non-isocyanate polyurethanes (NIPUs) and poly(carbonate-urethane) elastomers, which avoid the use of toxic isocyanates by utilizing starting materials derived from carbon dioxide and other renewable resources like vanillin. acs.orgmdpi.com Incorporating the this compound moiety into such polymer backbones could impart specific properties, such as flexibility or hydrophobicity, leading to new sustainable plastics, coatings, and elastomers. acs.org Furthermore, the concept of "green urea," synthesized from captured CO₂ and green ammonia (B1221849), presents a pathway to materials with a significantly lower environmental impact. rsc.org
Integration into Supramolecular Systems with Tunable Properties
The urea functional group is an excellent motif for building complex, self-assembling systems due to its distinct hydrogen bond donor and acceptor sites. jst.go.jpnih.gov This makes it an ideal component for supramolecular chemistry. Future research will explore the integration of this compound into such systems. By rationally designing the molecule, it can be made to self-assemble into supramolecular gels, polymers, and capsules. jst.go.jprsc.org The specific [3-(Propan-2-yloxy)propyl] group can be used to tune the properties of the resulting supramolecular structure, influencing its solubility, thermal stability, and host-guest capabilities. For example, it could be incorporated into hydrogen-bonding reinforced hydrogels that exhibit advanced properties like self-healing and high mechanical strength. rsc.org These tunable systems have potential applications in fields ranging from drug delivery to advanced materials. jst.go.jpnih.gov
Computational Design of Enhanced Derivatives for Specific Chemical Functions
Computational chemistry provides powerful tools for accelerating the discovery and optimization of new molecules. Future research on this compound will heavily leverage computational design to create derivatives with enhanced functions. Using methods like Density Functional Theory (DFT), researchers can predict the conformational preferences, electronic properties, and reactivity of novel urea derivatives. nih.gov This approach has been successfully used to design bimetallic catalysts for electrochemical urea synthesis and to evaluate the sensing capabilities of nanostructures for urea. rsc.orgresearchgate.net By applying these computational techniques, derivatives of this compound can be designed in silico for specific applications, such as improved catalytic activity or selective anion binding, before being synthesized in the lab, saving significant time and resources. nih.govauburn.edu
Interdisciplinary Research with Other Fields (e.g., Analytical Chemistry, Catalysis)
The future potential of this compound is magnified through interdisciplinary collaboration.
Analytical Chemistry: The precise determination of urea is vital in clinical diagnostics, environmental monitoring, and food science. researchgate.netdeakin.edu.au Research in this area is focused on developing more sensitive, selective, and portable analytical methods. researchgate.net This includes advanced techniques like high-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS) and the creation of low-cost, paper-based microfluidic devices for rapid quality control. nih.govmdpi.com Derivatives of this compound could be designed as novel reagents or probes for use in these advanced analytical systems, for example, in chemiluminescence-based detection methods that offer improved sensitivity. researchgate.net
Catalysis: Urea derivatives have established roles as catalysts, particularly in the production of polyurethanes. google.com Emerging research is exploring their application in organocatalysis and as ligands for transition metal catalysts. nih.gov A significant future direction is in the field of energy and environmental catalysis, where the electrocatalytic urea oxidation reaction (UOR) is being developed for applications such as hydrogen production via urea electrolysis and in urea fuel cells. rsc.org Research could investigate the potential of this compound and its metal complexes as novel catalysts for the UOR or other important chemical transformations.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for [3-(Propan-2-yloxy)propyl]urea, and how do reaction conditions influence yield and purity?
- Methodology :
- Route 1 : React 3-aminopropyl isopropyl ether with urea under reflux in anhydrous ethanol, using catalytic HCl to protonate the amine and enhance nucleophilicity .
- Route 2 : Utilize isocyanate intermediates, such as 3-isocyanatopropyl isopropyl ether, reacting with ammonia or amines to form the urea linkage .
- Optimization : Vary solvent polarity (e.g., DMF vs. THF), temperature (60–120°C), and catalyst (e.g., DBU for isocyanate routes) to maximize yield (>80%) and minimize side products (e.g., biuret formation). Monitor purity via HPLC with a C18 column and UV detection at 254 nm .
Q. How can the structural and electronic properties of this compound be characterized experimentally?
- Methodology :
- X-ray crystallography : Resolve crystal structures using SHELX software to determine bond lengths, angles, and hydrogen-bonding networks .
- Spectroscopy :
- NMR : Assign protons (¹H NMR: δ 1.1–1.3 ppm for isopropyl CH3, δ 3.4–3.6 ppm for OCH2) and carbons (¹³C NMR: ~160 ppm for urea carbonyl) .
- FTIR : Confirm urea C=O stretching at ~1640–1680 cm⁻¹ and N-H bending at ~1550 cm⁻¹ .
- Mass spectrometry : Use ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 175) .
Q. What are the solubility and stability profiles of this compound in common solvents?
- Methodology :
- Solubility testing : Perform gravimetric analysis in solvents (e.g., water, DMSO, chloroform) at 25°C. Polar aprotic solvents (e.g., DMF) typically show higher solubility due to urea’s hydrogen-bonding capacity .
- Stability studies : Conduct accelerated degradation tests under heat (40–80°C), UV light, and varying pH (2–12). Monitor decomposition via TLC or HPLC; instability is often observed in acidic conditions due to urea hydrolysis .
Advanced Research Questions
Q. How does this compound interact with biological targets, and what mechanistic insights can guide therapeutic applications?
- Methodology :
- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., carbonic anhydrase) or receptors. Urea’s carbonyl and NH groups often form hydrogen bonds with active-site residues .
- In vitro assays : Test inhibition of cancer cell proliferation (e.g., MTT assay on HeLa cells) and correlate with ROS modulation, as seen in carbazole-urea analogs .
- SAR studies : Modify the isopropyloxy chain length or substitute urea with thiourea to evaluate potency changes .
Q. What computational strategies predict the compound’s reactivity in polymer or materials science applications?
- Methodology :
- DFT calculations : Optimize geometry at the B3LYP/6-31G(d) level to calculate frontier molecular orbitals (HOMO/LUMO) and predict sites for electrophilic/nucleophilic attacks .
- Molecular dynamics : Simulate self-assembly in silane-functionalized polymers (e.g., silica nanoparticle coatings) to assess urea’s role in crosslinking .
- Thermal analysis : Use DSC to measure glass transition temperatures (Tg) in polymer composites, comparing experimental data with COSMO-RS predictions .
Q. How can contradictory data on the compound’s catalytic or adsorption properties be resolved?
- Methodology :
- Systematic replication : Repeat studies under identical conditions (e.g., solvent, temperature) to isolate variables. For example, discrepancies in adsorption capacity on silica surfaces may arise from differences in surface hydroxyl group density .
- Multivariate analysis : Apply PCA to datasets from XRD, BET, and FTIR to identify latent variables (e.g., crystallinity vs. porosity) influencing catalytic activity .
- Meta-analysis : Compare results across literature (e.g., PubChem, Acta Cryst.) to distinguish outliers and establish consensus trends .
Methodological Guidance
- Experimental design : For kinetic studies, use pseudo-first-order conditions with excess reagent to isolate rate constants for urea formation or degradation .
- Data validation : Cross-reference crystallographic data (CCDC entries) with computed structures from SHELX refinements to ensure accuracy .
- Ethical reporting : Disclose synthetic yields, purity thresholds, and instrumentation limits (e.g., NMR detection limits) to enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
